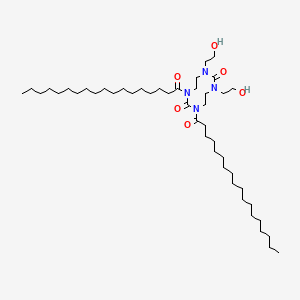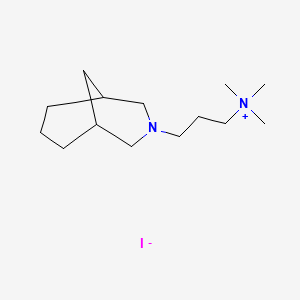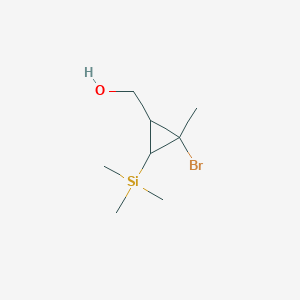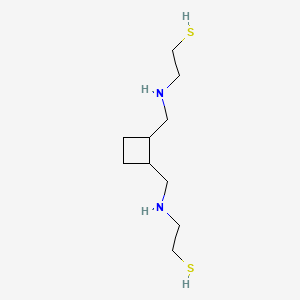
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane is a compound characterized by its unique cyclobutane ring structure with two beta-mercaptoethylaminomethyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of alkenes, which forms the cyclobutane ring. The reaction conditions often include the use of a photocatalyst and visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring structure.
1,2-Diaminocyclobutane: Similar structure but with amino groups instead of beta-mercaptoethylaminomethyl groups.
1,2-Dithiolane: Contains a five-membered ring with two sulfur atoms, offering different reactivity.
Uniqueness
1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane is unique due to the presence of both thiol and amino groups, which provide a versatile platform for various chemical modifications and applications. This dual functionality distinguishes it from other similar compounds and enhances its utility in diverse research fields .
Propiedades
Número CAS |
64011-92-3 |
|---|---|
Fórmula molecular |
C10H22N2S2 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
2-[[2-[(2-sulfanylethylamino)methyl]cyclobutyl]methylamino]ethanethiol |
InChI |
InChI=1S/C10H22N2S2/c13-5-3-11-7-9-1-2-10(9)8-12-4-6-14/h9-14H,1-8H2 |
Clave InChI |
VHIMWKYVYLKRKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1CNCCS)CNCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


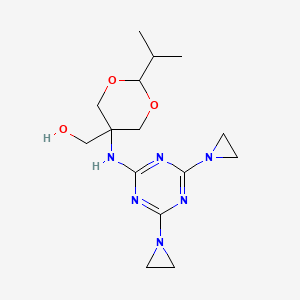
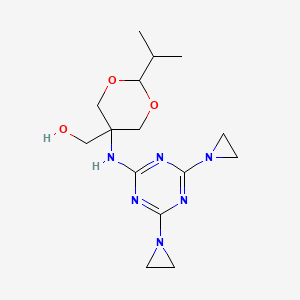


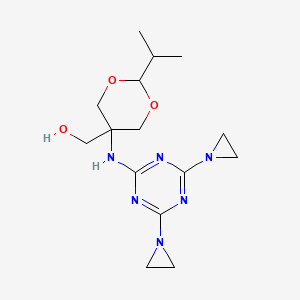
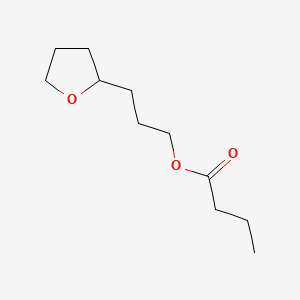
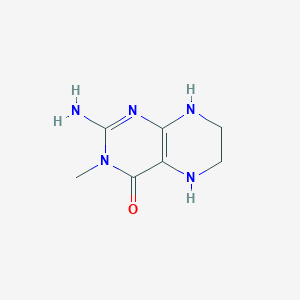
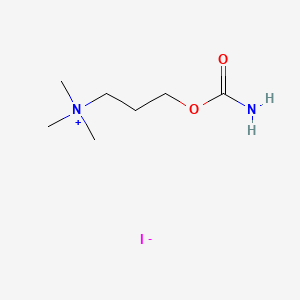
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
